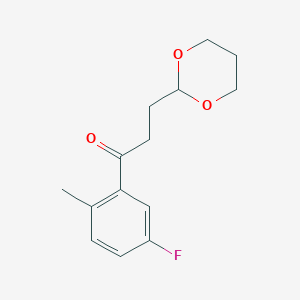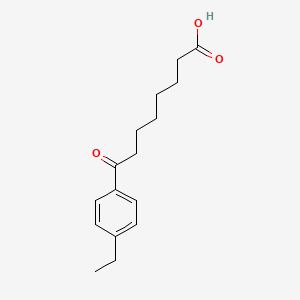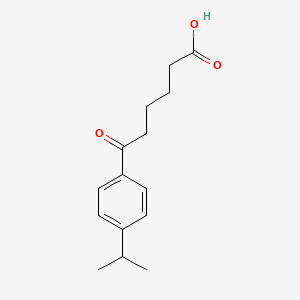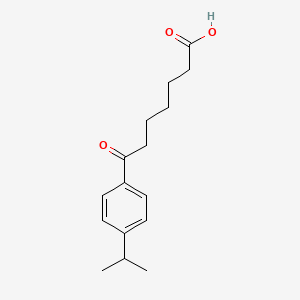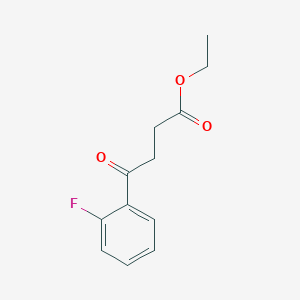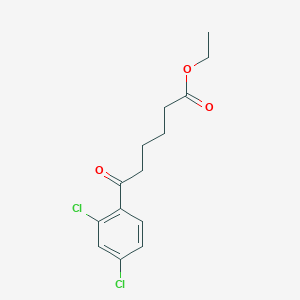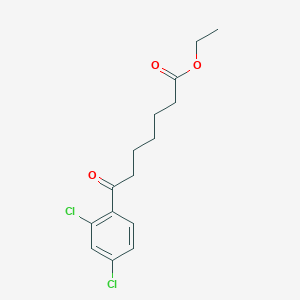![molecular formula C26H24F3N3O3 B1326275 (E)-(4R,9aS)-7-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6-one CAS No. 937812-80-1](/img/structure/B1326275.png)
(E)-(4R,9aS)-7-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(4R,9aS)-7-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6-one is a useful research compound. Its molecular formula is C26H24F3N3O3 and its molecular weight is 483.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Treatment
Gamma-Secretase Modulators have been pivotal in the development of treatments for Alzheimer’s Disease (AD). They selectively modulate the activity of gamma-secretase, an enzyme complex responsible for producing amyloid-beta (Aβ) peptides . By shifting the production from longer, more aggregation-prone forms of Aβ to shorter, less toxic ones, GSMs offer a therapeutic strategy to reduce the formation of amyloid plaques, a hallmark of AD .
Understanding Enzymatic Mechanisms
GSMs have facilitated insights into the enzymatic mechanisms of gamma-secretase. The complex nature of this intramembrane protease has made it a challenging target for drug development. Small molecule probes derived from GSMs have enabled researchers to gain structural and functional insights into gamma-secretase, aiding in the development of more effective therapeutics .
Cancer Research
The modulation of gamma-secretase activity by GSMs has implications in cancer research. Gamma-secretase plays a role in the Notch signaling pathway, which is involved in cell differentiation and proliferation. Aberrant Notch signaling is implicated in various cancers, and GSMs can help in understanding and potentially treating Notch-related malignancies .
Neurogenesis and Development
Gamma-secretase is involved in broad biological pathways, including neurogenesis and development. GSMs can be used to study the role of gamma-secretase in these processes, providing insights into how modulation of this enzyme affects cellular development and the formation of neural networks .
Modulatory Protein Research
Recent discoveries have highlighted the role of gamma-secretase modulatory proteins (GSMPs) in regulating the activity and specificity of gamma-secretase. GSMs can be used to study the function of these GSMPs, shedding light on another layer of regulation and offering potential targets for therapeutic intervention .
Drug Development Strategies
GSMs represent a shift in drug development strategies for neurodegenerative diseases. Unlike broad-spectrum gamma-secretase inhibitors, which have failed in clinical trials due to lack of substrate specificity, GSMs offer a more targeted approach. They provide a framework for developing disease-modifying agents that can fine-tune the cleavage activity of gamma-secretase towards less toxic peptide products .
Wirkmechanismus
Target of Action
Gamma-secretase modulators (GSMs) primarily target the gamma-secretase , an intramembrane aspartyl protease . This enzyme is critical for the generation of amyloid-beta (Aβ) peptides , which are integral to the pathogenesis of Alzheimer’s disease (AD) .
Mode of Action
The mode of action of GSMs involves a shift in the cleavage site of the gamma-secretase on the amyloid precursor protein (APP), resulting in a change in the length of the Aβ peptides produced . The goal is to reduce the formation of the toxic Aβ42 peptide and increase the production of shorter, non-toxic Aβ peptides .
Biochemical Pathways
The biochemical pathway affected by GSMs is the amyloidogenic pathway, which leads to the production of Aβ peptides. In this pathway, APP is first cleaved by beta-secretase (BACE1), and subsequently by gamma-secretase . The length of the Aβ peptide formed depends on the position at which gamma-secretase cuts the protein . GSMs modulate this process, aiming to decrease the production of the toxic Aβ42 peptide, which readily aggregates into plaques .
Result of Action
The primary result of the action of GSMs is a reduction in the levels of the pathogenic Aβ species . This is achieved without affecting the overall processing of APP or other gamma-secretase substrates such as Notch . The ultimate goal is to prevent the accumulation of Aβ plaques in the brain, which is a hallmark of AD .
Eigenschaften
IUPAC Name |
(4R,7E,9aS)-7-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]-4-(3,4,5-trifluorophenyl)-1,3,4,8,9,9a-hexahydropyrido[2,1-c][1,4]oxazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N3O3/c1-15-11-31(14-30-15)22-6-3-16(8-24(22)34-2)7-17-4-5-19-12-35-13-23(32(19)26(17)33)18-9-20(27)25(29)21(28)10-18/h3,6-11,14,19,23H,4-5,12-13H2,1-2H3/b17-7+/t19-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNYOQKVZQVBLC-RTCGXNAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C=C3CCC4COCC(N4C3=O)C5=CC(=C(C(=C5)F)F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)/C=C/3\CC[C@H]4COC[C@H](N4C3=O)C5=CC(=C(C(=C5)F)F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647302 |
Source


|
| Record name | (4R,7E,9aS)-7-{[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]methylidene}-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937812-80-1 |
Source


|
| Record name | (4R,7E,9aS)-7-{[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]methylidene}-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3,5-Bis(trifluoromethyl)phenyl]-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one](/img/structure/B1326197.png)
